molecular formula C9H13FO3Si B14522875 (4-Fluorophenyl)-hydroxy-dimethylsilane;formic acid CAS No. 62806-41-1

(4-Fluorophenyl)-hydroxy-dimethylsilane;formic acid

Cat. No.: B14522875
CAS No.: 62806-41-1
M. Wt: 216.28 g/mol
InChI Key: PCYYIIIIOQBUSR-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)-hydroxy-dimethylsilane;formic acid is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound consists of a 4-fluorophenyl group attached to a hydroxy-dimethylsilane moiety, combined with formic acid. The presence of the fluorine atom and the silicon-based structure imparts distinct reactivity and stability characteristics, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)-hydroxy-dimethylsilane typically involves the reaction of 4-fluorophenylmagnesium bromide with dimethylchlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of (4-Fluorophenyl)-hydroxy-dimethylsilane follows similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction parameters and ensure high throughput. The use of automated purification systems further streamlines the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)-hydroxy-dimethylsilane undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a silane derivative.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-fluorophenyl ketone or aldehyde derivatives.

    Reduction: Formation of silane derivatives with reduced silicon centers.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Fluorophenyl)-hydroxy-dimethylsilane has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic properties and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)-hydroxy-dimethylsilane involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The silicon-based structure provides unique binding properties, enabling the compound to interact with enzymes and receptors in biological systems. These interactions can modulate cellular functions and biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylboronic acid: Shares the 4-fluorophenyl group but differs in its boronic acid functionality.

    4-Fluorobenzylamine: Contains a 4-fluorophenyl group attached to an amine group.

    4-Fluorophenylboronic acid: Another compound with a 4-fluorophenyl group, used in different chemical reactions.

Uniqueness

(4-Fluorophenyl)-hydroxy-dimethylsilane stands out due to its silicon-based structure, which imparts unique chemical and physical properties. The combination of the 4-fluorophenyl group with the hydroxy-dimethylsilane moiety allows for versatile reactivity and stability, making it valuable for a wide range of applications in research and industry.

Properties

CAS No.

62806-41-1

Molecular Formula

C9H13FO3Si

Molecular Weight

216.28 g/mol

IUPAC Name

(4-fluorophenyl)-hydroxy-dimethylsilane;formic acid

InChI

InChI=1S/C8H11FOSi.CH2O2/c1-11(2,10)8-5-3-7(9)4-6-8;2-1-3/h3-6,10H,1-2H3;1H,(H,2,3)

InChI Key

PCYYIIIIOQBUSR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)F)O.C(=O)O

Origin of Product

United States

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